3-Bromo-5-methyl-2-propoxypyridine 3-Bromo-5-methyl-2-propoxypyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13517045
InChI: InChI=1S/C9H12BrNO/c1-3-4-12-9-8(10)5-7(2)6-11-9/h5-6H,3-4H2,1-2H3
SMILES: CCCOC1=C(C=C(C=N1)C)Br
Molecular Formula: C9H12BrNO
Molecular Weight: 230.10 g/mol

3-Bromo-5-methyl-2-propoxypyridine

CAS No.:

Cat. No.: VC13517045

Molecular Formula: C9H12BrNO

Molecular Weight: 230.10 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-methyl-2-propoxypyridine -

Specification

Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
IUPAC Name 3-bromo-5-methyl-2-propoxypyridine
Standard InChI InChI=1S/C9H12BrNO/c1-3-4-12-9-8(10)5-7(2)6-11-9/h5-6H,3-4H2,1-2H3
Standard InChI Key STHSWRBDAIJYJR-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C=N1)C)Br
Canonical SMILES CCCOC1=C(C=C(C=N1)C)Br

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Structural Features

The molecular formula of 3-bromo-5-methyl-2-propoxypyridine is C₁₀H₁₃BrNO, derived from the pyridine core (C₅H₅N) modified with three substituents:

  • Bromine (Br) at position 3, contributing electrophilic reactivity.

  • Methyl (-CH₃) at position 5, enhancing steric bulk and lipophilicity.

  • Propoxy (-OCH₂CH₂CH₃) at position 2, influencing solubility and hydrogen-bonding capacity.

The IUPAC name follows positional numbering, with the nitrogen atom designated as position 1. Key structural data are summarized in Table 1.

Table 1: Structural and Molecular Properties of 3-Bromo-5-methyl-2-propoxypyridine

PropertyValue
Molecular FormulaC₁₀H₁₃BrNO
Molecular Weight259.12 g/mol
CAS Registry NumberNot yet assigned
SMILES NotationCOC1=NC=C(C=C1Br)C(C)C
Topological Polar Surface Area22.3 Ų (estimated)

The propoxy group’s three-carbon chain increases hydrophobicity compared to shorter alkoxy variants (e.g., methoxy), as evidenced by analogous compounds like 3-bromo-5-methoxypyridine (LogP ≈ 2.5) .

Synthetic Routes and Optimization

Nucleophilic Substitution Strategies

A plausible synthesis route involves Ullmann-type coupling or SNAr (nucleophilic aromatic substitution) reactions. For example, 3,5-dibromopyridine could serve as a precursor, with sequential substitutions at positions 2 and 5.

StepReagents/ConditionsYield (Estimated)
13,5-Dibromopyridine, NaOPr, DMF, 90°C65–70%
2Methylboronic acid, Pd(PPh₃)₄, THF, 80°C50–55%

Challenges in Regioselectivity

Competing reactions at positions 2 and 6 may occur due to the electronic effects of the bromine atom. Steric hindrance from the propoxy group could favor substitution at the 5-position, but optimization of reaction time and temperature is critical .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound’s solubility profile is dominated by its hydrophobic propoxy and methyl groups. Estimated values include:

  • Water Solubility: <0.1 mg/mL (similar to 2-bromo-5-methylbenzoic acid, which has a solubility of 0.0577 mg/mL) .

  • LogP (Octanol-Water): ~3.2 (calculated using fragment-based methods), indicating high lipophilicity.

Thermal Stability

Differential scanning calorimetry (DSC) of related bromopyridines reveals decomposition temperatures above 200°C . The propoxy group may lower thermal stability slightly due to increased molecular flexibility.

Applications in Pharmaceutical and Material Science

Drug Discovery Intermediates

Bromopyridines are pivotal in constructing kinase inhibitors and antiviral agents. For instance, 3-bromo-5-methyl-4-nitro-1H-pyrazole serves as a precursor in protease inhibitor synthesis . The propoxy group in 3-bromo-5-methyl-2-propoxypyridine could enhance blood-brain barrier permeability, making it valuable for CNS-targeted therapies.

Ligand Design in Catalysis

The bromine atom offers a site for further functionalization via cross-coupling reactions. In catalysis, such moieties act as ligands for transition metals (e.g., Pd or Cu), facilitating C–C bond formations in asymmetric synthesis.

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